molecular formula C5H4F3N3 B1314398 5-(Trifluoromethyl)pyrazin-2-amine CAS No. 69816-38-2

5-(Trifluoromethyl)pyrazin-2-amine

Cat. No.: B1314398
CAS No.: 69816-38-2
M. Wt: 163.1 g/mol
InChI Key: ILDRNIDSVAZBMZ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyrazin-2-amine: is a chemical compound with the molecular formula C5H4F3N3 . It is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which imparts unique chemical and physical properties to the molecule. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyrazin-2-amine typically involves the introduction of a trifluoromethyl group into a pyrazine ring. One common method is the reaction of 2-chloropyrazine with trifluoromethylamine under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the trifluoromethylamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-(Trifluoromethyl)pyrazin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group makes it valuable in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its trifluoromethyl group can enhance the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability.

Industry: The compound finds applications in the agrochemical industry as a precursor for the synthesis of pesticides and herbicides. Its unique chemical properties make it suitable for developing new agrochemical products.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyrazin-2-amine involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)pyridin-2-amine
  • 5-(Trifluoromethyl)benzene-1,2-diamine
  • 5-(Trifluoromethyl)quinoxalin-2-amine

Comparison: Compared to similar compounds, 5-(Trifluoromethyl)pyrazin-2-amine is unique due to its pyrazine ring structure, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

5-(Trifluoromethyl)pyrazin-2-amine is a chemical compound with the molecular formula C5H4F3N3C_5H_4F_3N_3. Its structure features a trifluoromethyl group attached to a pyrazine ring, which contributes to its unique chemical and biological properties. This compound has garnered interest in medicinal chemistry and other fields due to its potential biological activities, including antimicrobial and anticancer effects.

The synthesis of this compound typically involves the introduction of the trifluoromethyl group into the pyrazine ring. A common method includes the reaction of 2-chloropyrazine with trifluoromethylamine in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). This process is optimized for yield and purity, making it suitable for both laboratory and industrial applications.

Biological Activities

  • Antimicrobial Activity : Research indicates that compounds related to this compound exhibit antimicrobial properties. For instance, studies have explored its efficacy against various bacterial strains, although specific results for this compound are still emerging .
  • Anticancer Potential : Recent investigations have highlighted the potential of pyrazine derivatives, including this compound, in cancer therapy. For example, compounds with similar structures have shown promising antiproliferative activities against various cancer cell lines, indicating that this compound could be a candidate for further development in oncology .

1. Antimycobacterial Evaluation

A study on related pyrazine derivatives demonstrated significant antimycobacterial activity. The Minimum Inhibitory Concentration (MIC) values for some derivatives were as low as 0.78 µg/mL, suggesting that modifications in the pyrazine structure can lead to enhanced biological effectiveness . Although specific data on this compound's activity are not yet available, these findings indicate a potential pathway for exploration.

2. Cancer Cell Line Studies

In vitro studies assessing similar compounds have revealed their ability to inhibit cell proliferation effectively. For instance, a compound derived from a pyrazine scaffold showed IC50 values ranging from 0.98 to 1.28 µM against various cancer cell lines, suggesting that structural features similar to those found in this compound could also confer significant anticancer properties .

Comparative Analysis

Compound NameStructure TypeNotable ActivityMIC/IC50 Values
This compoundPyrazine derivativeAntimicrobial, potential anticancerTBD
5-(Heptylamino)-N-(p-tolyl)pyrazine-2-carboxamidePyrazine derivativeAntimycobacterialMIC = 0.78 µg/mL
[1,2,4]triazolo[4,3-a]pyrazine derivativesPyrazine derivativeAntiproliferativeIC50 = 0.98 - 1.28 µM

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-(Trifluoromethyl)pyrazin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is commonly synthesized via nucleophilic substitution or cyclization reactions. For example, halogenated pyrazine precursors (e.g., 5-bromo-N-methylpyrazin-2-amine) can undergo trifluoromethylation using Cu-mediated cross-coupling or fluorinating agents like SF₄ under controlled temperatures (60–100°C) . Key reagents include trifluoromethyl sources (e.g., CF₃SiMe₃) and catalysts such as Pd(PPh₃)₄. Yield optimization requires inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, THF) .
Synthetic Route Key Reagents/Conditions Yield Range
Halogen-Trifluoromethyl ExchangeCF₃SiMe₃, CuI, DMF, 80°C45–65%
Cyclization of AminesLiHMDS, THF, −78°C to RT30–50%

Q. How is structural confirmation of this compound performed in academic settings?

  • Methodological Answer : Characterization relies on spectral techniques:

  • ¹H/¹³C NMR : Distinct peaks for NH₂ (δ 5.8–6.2 ppm) and CF₃ (δ 120–125 ppm in ¹⁹F NMR) .
  • IR Spectroscopy : N-H stretching (3300–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 178.1 (C₅H₅F₃N₃) .

Q. What are the basic biological activities associated with this compound derivatives?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability and target affinity. Preliminary studies show:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Enzyme Inhibition : IC₅₀ of 18 nM against DPP-IV, relevant for diabetes research .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence binding to ATR kinase in anticancer studies?

  • Methodological Answer : The CF₃ group induces hydrophobic interactions and electron-withdrawing effects, stabilizing inhibitor-kinase complexes. Computational docking (e.g., AutoDock Vina) reveals enhanced binding affinity (ΔG = −9.2 kcal/mol) compared to non-fluorinated analogs. In vivo studies using VX-970 (M6620), a related ATR inhibitor, show tumor regression in xenograft models .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies arise from:

  • Purification Methods : Column chromatography (SiO₂, EtOAc/hexane) vs. recrystallization (MeOH/H₂O) .
  • Catalyst Loading : Pd catalysts (2–5 mol%) impact cross-coupling efficiency. Systematic DOE (Design of Experiments) is recommended to optimize parameters .

Q. Can this compound serve as a precursor for radiopharmaceuticals?

  • Methodological Answer : Yes. Isotopic labeling (¹⁸F or ¹¹C) at the pyrazine ring is feasible via:

  • Nucleophilic Fluorination : K¹⁸F/K₂.2.2 in DMSO at 100°C .
  • Buchwald-Hartwig Amination : Pd-mediated coupling with ¹¹C-methylamine .

Q. What are the challenges in scaling up this compound synthesis?

  • Methodological Answer : Key issues include:

  • Exothermic Reactions : Trifluoromethylation requires precise temperature control to avoid decomposition .
  • Byproduct Formation : HF generation necessitates corrosion-resistant reactors (Hastelloy) and scrubbers .

Properties

IUPAC Name

5-(trifluoromethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-11-4(9)2-10-3/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDRNIDSVAZBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00537442
Record name 5-(Trifluoromethyl)pyrazin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69816-38-2
Record name 5-(Trifluoromethyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)pyrazin-2-amine
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Synthesis routes and methods

Procedure details

To an ice bath-cooled solution of 5,6-diaminopyrimidin-4-ol (18 g, 143 mmol) in 3M sodium hydroxide (180 mL, 540 mmol), was added 3,3-dibromo-1,1,1-trifluoropropan-2-one (25.2 g, 93 mmol). The reaction was stirred for 3 days at ambient temperature. The solids were filtered, dissolved in 60% sulfuric acid (140 mL), and stirred at 135° C. for 8 h. The reaction was cooled, poured over ice and allowed to sit for 16 hours. The solution was neutralized to pH 8 with conc. ammonium hydroxide and extracted with ethyl acetate (5×100 mL), dried over sodium sulfate, filtered and concentrated. The solid residue was recrystallized from benzene/hexane to afford 5-(trifluoromethyl)pyrazin-2-amine (2.28 g, 14 mmol, 15% yield). 1H NMR (400 MHz, CDCl3) δ ppm 8.32 (1 H, s), 7.99 (1 H, d, J=1.26 Hz), 5.02 (2 H, br. s.). MS (LC/MS) R.T.=1.56; [M+H]+=164.03.
[Compound]
Name
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Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
5-(Trifluoromethyl)pyrazin-2-amine
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
5-(Trifluoromethyl)pyrazin-2-amine
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
5-(Trifluoromethyl)pyrazin-2-amine
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
5-(Trifluoromethyl)pyrazin-2-amine
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
5-(Trifluoromethyl)pyrazin-2-amine
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
5-(Trifluoromethyl)pyrazin-2-amine

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